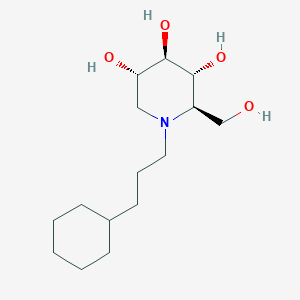

N-Cyclohexylpropyl Deoxynojirimycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclohexylpropyl Deoxynojirimycin: A Technical Guide to its Mechanism of Action as a Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Iminosugar N-Cyclohexylpropyl Deoxynojirimycin and its Therapeutic Potential

This compound (NCP-DNJ) belongs to the class of N-alkylated deoxynojirimycin (DNJ) derivatives, which are synthetic analogues of the naturally occurring iminosugar 1-deoxynojirimycin.[1] These compounds are potent inhibitors of various carbohydrate-processing enzymes and have garnered significant interest in the field of drug development.[2] NCP-DNJ, characterized by a cyclohexylpropyl group attached to the nitrogen atom of the deoxynojirimycin ring, is primarily investigated for its role as an inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] The modulation of GSL metabolism through GCS inhibition represents a promising therapeutic strategy for a range of diseases, including lysosomal storage disorders such as Gaucher disease, and certain viral infections.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of NCP-DNJ, its cellular consequences, and the experimental methodologies used to characterize its activity.

Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase

The principal mechanism of action of this compound is the inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80).[4] This integral membrane protein, located at the cytosolic face of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4] GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and sulfatides.

Figure 1: Glycosphingolipid biosynthesis pathway and the inhibitory action of NCP-DNJ.

Downstream Cellular Consequences of GCS Inhibition

By blocking the initial step of GSL biosynthesis, NCP-DNJ leads to a reduction in the cellular levels of glucosylceramide and, consequently, all downstream complex glycosphingolipids. This "substrate reduction therapy" approach is particularly relevant for lysosomal storage disorders like Gaucher disease, where a deficiency in the enzyme glucocerebrosidase (GBA1) leads to the accumulation of glucosylceramide.[3] By decreasing the synthesis of GlcCer, GCS inhibitors can alleviate the lysosomal storage burden.

Potential Off-Target Effects and Selectivity

While the primary target of N-alkylated DNJ derivatives is GCS, it is crucial to consider potential off-target effects, as these compounds can inhibit other glycosidases. The parent compound, 1-deoxynojirimycin, is a known inhibitor of α- and β-glucosidases.[1] N-alkylation can modulate the selectivity of these compounds. For instance, some N-alkylated DNJ analogues have been shown to inhibit non-lysosomal β-glucosidase 2 (GBA2) and the lysosomal β-glucosidase 1 (GBA1).[5][6] The specific inhibitory profile of NCP-DNJ against these enzymes would require direct experimental evaluation.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound against GCS is not available in the reviewed literature, data for related N-alkylated DNJ derivatives and other GCS inhibitors provide a comparative context for its expected potency.

| Compound | Target Enzyme | IC50 | Reference |

| N-Butyl-DNJ (Miglustat) | Glucosylceramide Synthase | 5–50 µM | [3] |

| Genz-112638 (Eliglustat) | Glucosylceramide Synthase | ~24 nM | [7] |

| Aminocyclopentitol (35f) | Ceramide Glucosyltransferase | 1 mM | [5][6] |

| 1-Deoxynojirimycin | α-Glucosidase | 35 µM | [1] |

| 1-Deoxynojirimycin | β-Glucosidase | 71 µM | [1] |

Experimental Protocol: In Vitro Glucosylceramide Synthase Inhibition Assay

The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against glucosylceramide synthase. This assay measures the incorporation of a labeled glucose moiety from UDP-glucose into ceramide.

Principle

The activity of GCS is determined by quantifying the formation of radiolabeled or fluorescently tagged glucosylceramide from the substrates ceramide and labeled UDP-glucose. The inhibitory effect of NCP-DNJ is assessed by measuring the reduction in product formation in the presence of the compound.

Materials and Reagents

-

Enzyme Source: Microsomal fraction or purified recombinant GCS.

-

Substrates:

-

Ceramide (e.g., C6-ceramide)

-

UDP-[14C]-Glucose or fluorescently labeled UDP-Glucose

-

-

Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2.

-

Reaction Termination Solution: e.g., Chloroform:Methanol (2:1, v/v).

-

Scintillation Cocktail (for radioactive assays) or appropriate detection system for fluorescent assays.

Step-by-Step Methodology

-

Enzyme Preparation: Prepare the GCS enzyme source at a suitable concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of NCP-DNJ in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the GCS enzyme preparation, and varying concentrations of NCP-DNJ or the vehicle control.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, ceramide and labeled UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the chloroform:methanol solution. This also serves to extract the lipids.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The lipid-soluble product (glucosylceramide) will be in the organic phase.

-

Quantification:

-

For radioactive assays: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For fluorescent assays: Analyze the organic phase by HPLC with a fluorescence detector.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NCP-DNJ relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Figure 2: Experimental workflow for the in vitro GCS inhibition assay.

Therapeutic Relevance and Future Directions

The ability of this compound and related compounds to inhibit glucosylceramide synthase positions them as valuable tools for both basic research and clinical applications. As substrate reduction therapy agents, they hold promise for the treatment of Gaucher disease and other glycosphingolipid storage disorders.[7] Furthermore, the dependence of certain viruses on host cell GSLs for their replication cycle suggests a potential antiviral role for GCS inhibitors.[4]

Future research in this area will likely focus on the development of GCS inhibitors with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships of N-alkylated deoxynojirimycin derivatives, including NCP-DNJ, will be instrumental in designing next-generation therapeutics that target the glycosphingolipid biosynthesis pathway.

References

-

A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PMC. Available at: [Link].

-

Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC. Available at: [Link].

-

Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. PubMed. Available at: [Link].

-

Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. CORE. Available at: [Link].

-

(PDF) Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. Available at: [Link].

-

Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed. Available at: [Link].

-

The catalytic activity and inhibitors of glucosylceramide synthase. (a)... ResearchGate. Available at: [Link].

-

A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. PubMed. Available at: [Link].

-

Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing. PubMed. Available at: [Link].

-

Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung. Available at: [Link].

-

A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PubMed. Available at: [Link].

-

Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PMC. Available at: [Link].

-

N-Spirofused Bicyclic Derivatives of 1-Deoxynojirimycin: Synthesis and Preliminary Biological Evaluation. ResearchGate. Available at: [Link].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin

Introduction: Deoxynojirimycin, A Promising Scaffold

Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid first isolated from mulberry trees, represents a pivotal discovery in the field of glycosidase inhibition.[1][2] Structurally, DNJ is an iminosugar, a carbohydrate mimic where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This seemingly subtle alteration is the cornerstone of its potent biological activity. At physiological pH, the nitrogen atom in the piperidine ring of DNJ becomes protonated, allowing it to mimic the positively charged oxocarbenium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1][3] This mimicry enables DNJ to act as a powerful competitive inhibitor of α-glucosidases, enzymes critical for the breakdown of complex carbohydrates in the small intestine.[1][4]

The therapeutic implications of α-glucosidase inhibition are significant, primarily in the management of type 2 diabetes mellitus. By delaying carbohydrate digestion and subsequent glucose absorption, DNJ and its analogs can effectively lower postprandial blood glucose levels.[1][5] Furthermore, the involvement of α-glucosidases in the processing of N-linked glycoproteins of various viruses has positioned their inhibitors as potential broad-spectrum antiviral agents.[1]

Despite its intrinsic potency, the therapeutic application of DNJ is hampered by its high water solubility and potential for in-vivo instability, which can limit its bioavailability.[1][5] To address these limitations and to fine-tune its inhibitory profile, chemical modification of the DNJ scaffold has been extensively explored. Among the various strategies, N-alkylation of the piperidine nitrogen has emerged as a highly successful approach to modulate the compound's inhibitory potency, selectivity, and pharmacokinetic properties.[6][7] The clinical success of two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher's disease, underscores the profound impact of this chemical modification.[1][5][6]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-alkylated deoxynojirimycin derivatives. We will dissect the causal relationships between the nature of the N-alkyl substituent and the resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: Mechanism of α-Glucosidase Inhibition

The inhibitory action of N-alkylated DNJ derivatives against α-glucosidases is primarily competitive.[3][8] The protonated piperidine ring mimics the transition state of the glycosidic bond cleavage, allowing the molecule to bind to the active site of the enzyme.[3] The N-alkyl substituent extends into the active site or adjacent hydrophobic pockets, influencing the binding affinity and selectivity. Molecular docking studies have revealed that the interactions between the inhibitor and the enzyme are multifaceted, involving hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and electrostatic interactions.[9][10] The interplay of these forces, dictated by the structure of the N-alkyl chain, governs the inhibitory potency of the derivative.

Caption: Competitive inhibition of α-glucosidase by N-alkylated DNJ.

Decoding the Structure-Activity Relationship

The inhibitory profile of N-alkylated DNJ derivatives is intricately linked to the chemical nature of the N-substituent. Key structural features that influence activity include the length of the alkyl chain, the presence of branching, and the incorporation of various functional groups.

Impact of N-Alkyl Chain Length

The length of the N-alkyl chain plays a crucial role in determining the inhibitory potency against α-glucosidases. Generally, N-alkylation increases the potency compared to the parent DNJ molecule.[7] However, the relationship between chain length and activity is not always linear and can be enzyme-dependent.

-

Short to Medium Chains: For many α-glucosidases, an increase in the alkyl chain length from one to several carbons leads to a progressive increase in inhibitory activity.[11] For instance, N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ) have been shown to be potent inhibitors.[12]

-

Optimal Chain Length: Studies have indicated that there is often an optimal chain length for maximal inhibitory activity. For some enzymes, chains longer than the optimum may lead to a decrease in potency.[11]

-

Hydrophobicity and Bioavailability: The increased hydrophobicity conferred by longer alkyl chains can enhance the bioavailability of the inhibitor, a crucial factor for in vivo efficacy.[12] This is exemplified in studies with insect phloem sap feeders, where the more lipophilic NB-DNJ and NN-DNJ were more toxic in vivo than the hydrophilic DNJ, likely due to better accessibility to the membrane-bound α-glucosidase.[12]

Influence of Branching and Cycloalkyl Groups

The introduction of branching or cyclic moieties in the N-alkyl substituent can significantly impact the inhibitory profile.

-

Branching: Branching of the alkyl group generally tends to decrease the inhibitory potency.[7] This is likely due to steric hindrance within the enzyme's active site, preventing an optimal fit.

-

Cycloalkyl and Phenyl Groups: The incorporation of cycloalkyl or phenyl groups can lead to highly potent inhibitors.[13] These rigid structures can engage in favorable hydrophobic and π-π stacking interactions within the active site, enhancing binding affinity.[9][14] For example, certain N-benzyl-DNJ derivatives have shown significantly higher activity than the standard drug acarbose.[14]

Role of Functional Groups

The introduction of various functional groups onto the N-alkyl chain provides a powerful means to modulate the inhibitor's properties, including potency, selectivity, and pharmacokinetics.

-

Hydroxyl Groups: The presence of hydroxyl groups, as seen in Miglitol (N-hydroxyethyl-DNJ), can enhance water solubility and influence the hydrogen bonding network within the active site.

-

Terminal Amines: N-alkylated DNJ derivatives with a terminal tertiary amine have demonstrated potent and selective inhibitory activity against α-glucosidase.[8]

-

Ether Linkages: The incorporation of ether tethers in the N-alkyl chain has been explored for developing antiviral agents, with some derivatives showing nanomolar anti-Dengue virus activity.[13]

-

Azido-Nitrophenyl Groups: The synthesis of N-alkylated DNJ with an azido-nitrophenyl group has yielded highly potent inhibitors of α-glucosidase I, demonstrating the potential for creating specialized probes for enzyme studies.[15]

| N-Substituent | General Effect on α-Glucosidase Inhibition | Key References |

| Unsubstituted Alkyl | Potency generally increases with chain length up to an optimum. | [7][11] |

| Branched Alkyl | Generally decreases potency due to steric hindrance. | [7] |

| Cycloalkyl/Phenyl | Can significantly increase potency through enhanced interactions. | [13][14] |

| Hydroxyalkyl | Modulates solubility and hydrogen bonding. | [5] |

| Aminoalkyl | Can lead to potent and selective inhibitors. | [8] |

| Ether-linked | Explored for antiviral applications with potent results. | [13] |

Experimental Protocols: A Practical Guide

The exploration of the SAR of N-alkylated DNJ derivatives relies on robust and reproducible experimental methodologies for both the synthesis of new analogs and the evaluation of their biological activity.

Synthesis of N-Alkylated Deoxynojirimycin Derivatives

A common and efficient method for the synthesis of N-alkylated DNJ derivatives is through reductive amination.[13][16]

Step-by-Step Methodology:

-

Dissolution of DNJ: Dissolve 1-deoxynojirimycin (DNJ) in a suitable solvent such as acetic acid or an alcohol (e.g., ethanol).[13]

-

Aldehyde Addition: Add the desired aldehyde corresponding to the N-alkyl group to be introduced. An excess of the aldehyde is typically used.

-

Formation of Schiff Base: Stir the reaction mixture at room temperature to allow for the formation of the intermediate Schiff base.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to reduce the Schiff base and form the stable N-alkylated product.[13][16]

-

Purification: Purify the resulting N-alkylated DNJ derivative using standard chromatographic techniques, such as column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using analytical methods like ¹H-NMR and mass spectrometry.

Caption: Workflow for the synthesis of N-alkylated DNJ derivatives.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized N-alkylated DNJ derivatives is typically evaluated using a colorimetric in vitro assay.[4]

Principle of the Assay:

This assay measures the activity of α-glucosidase by quantifying the release of a chromogenic product, p-nitrophenol, from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4] In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the amount of p-nitrophenol produced, which can be measured spectrophotometrically at 405 nm.[4]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).[4]

-

Enzyme Solution: Dissolve α-glucosidase in the cold phosphate buffer to a final concentration of 0.2 U/mL. Prepare this solution fresh.[4]

-

Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh.[4]

-

Inhibitor Solutions: Prepare a stock solution of the N-alkylated DNJ derivative in a suitable solvent (e.g., water or DMSO) and then prepare a series of dilutions to test a range of concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the enzyme solution and the inhibitor solution at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the reaction mixture at the same temperature for a specific time.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration by comparing the absorbance of the test wells to that of the control wells (containing no inhibitor).

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[3][8]

-

Conclusion and Future Directions

The N-alkylation of deoxynojirimycin is a powerful and versatile strategy for the development of potent and selective glycosidase inhibitors with significant therapeutic potential. The structure-activity relationship studies have provided invaluable insights into the molecular determinants of inhibition, guiding the rational design of new and improved DNJ-based drugs. The length, branching, and functionalization of the N-alkyl substituent are critical parameters that can be fine-tuned to optimize the inhibitory profile and pharmacokinetic properties of these compounds.

Future research in this area will likely focus on the development of inhibitors with enhanced selectivity for specific glycosidases to minimize off-target effects. The exploration of novel N-substituents, including heterocyclic and other complex moieties, will continue to expand the chemical space of DNJ derivatives. Furthermore, the application of computational methods, such as molecular dynamics simulations and free energy calculations, will play an increasingly important role in predicting the binding affinities and guiding the design of next-generation N-alkylated deoxynojirimycin analogs for a range of therapeutic applications, from metabolic disorders to viral infections.

References

-

Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821. [Link]

-

An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners. (2021). Carbohydrate Research, 507, 108317. [Link]

-

Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2015). Journal of Insect Physiology, 82, 10-16. [Link]

-

van den Broek, L. A., Tan, M. C., & van Eijk, H. G. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. Carbohydrate Research, 215(1), 1-10. [Link]

-

Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

-

Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2018). ChemMedChem, 13(15), 1547-1556. [Link]

-

Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

-

Rawlings, A. J., et al. (2009). Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. ChemBioChem, 10(6), 1101-1105. [Link]

-

Chang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 61(15), 6543-6557. [Link]

-

Zeng, L., et al. (2017). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 22(11), 1891. [Link]

-

Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

-

Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

-

The general structural formula of N-alkyl-deoxynojirimycin derivatives. (n.d.). ResearchGate. [Link]

-

was N-alkylated using the appropriate aldehyde and purified as... (n.d.). ResearchGate. [Link]

-

Therapeutic Prospects of Mulberry-Derived DNJ: A Review. (2023). The Pharma Innovation Journal, 12(7), 2456-2460. [Link]

-

Chirumbolo, S., & Bjørklund, G. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 27(19), 6543. [Link]

-

Sayce, A. C., et al. (2016). ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chemical Biology, 11(8), 2149-2155. [Link]

-

ChemInform Abstract: Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent α-Glucosidase Inhibitors. (2015). ChemInform, 46(32). [Link]

-

Wang, L., et al. (2016). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 21(11), 1475. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Cyclohexylpropyl Deoxynojirimycin as a Glucosidase Inhibitor

Abstract

N-Cyclohexylpropyl Deoxynojirimycin (N-CP-DNJ) is a synthetic derivative of 1-deoxynojirimycin (DNJ), a potent, naturally occurring iminosugar known for its profound inhibitory effects on α-glucosidase enzymes. This guide provides a comprehensive technical overview of N-CP-DNJ, elucidating its mechanism of action, chemical properties, and the established methodologies for its evaluation. We delve into the molecular basis of competitive inhibition, the kinetic parameters that define its potency, and the cellular consequences of glucosidase inhibition, particularly within the context of endoplasmic reticulum (ER) protein processing. Detailed, field-proven protocols for in vitro assays are provided to equip researchers and drug development professionals with the practical knowledge required to investigate this class of compounds. The strategic addition of the N-cyclohexylpropyl moiety to the DNJ core is discussed as a key structural modification influencing inhibitory specificity and potency, highlighting the therapeutic potential of such targeted molecular design.

Introduction: The Iminosugar Landscape

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom.[1][2][3] This fundamental structural alteration confers a basic character and enables them to act as powerful inhibitors of various glycosidases and glycosyltransferases. 1-Deoxynojirimycin (DNJ), an iminosugar analog of D-glucose, stands as one of the most extensively studied glycosidase inhibitors.[2][4] Naturally found in high concentrations in mulberry (Morus spp.) leaves and produced by several microbial species, DNJ is the parent compound for a range of clinically and commercially significant derivatives.[1][2][5]

The therapeutic utility of DNJ has been enhanced through chemical modification, particularly through N-alkylation. This strategy has yielded approved drugs such as Miglitol (N-hydroxyethyl-DNJ), used for the management of type 2 diabetes, and Miglustat (N-butyl-DNJ), used to treat Gaucher and Niemann-Pick type C diseases.[1][2][6] These successes underscore a critical principle: the nature of the N-linked substituent profoundly impacts the biological activity, selectivity, and pharmacokinetic profile of the DNJ scaffold. This compound (N-CP-DNJ) represents a further exploration of this principle, incorporating a bulky, lipophilic side chain to modulate its interaction with target glucosidases.

Mechanism of Action: Competitive Inhibition at the Active Site

The primary mechanism through which N-CP-DNJ and other DNJ analogs inhibit α-glucosidases is competitive inhibition.[4][7] This process is rooted in the structural mimicry between the iminosugar and the natural glucose substrate.

-

Transition-State Mimicry : During the enzymatic hydrolysis of a glycosidic bond, the enzyme's active site stabilizes a transient, positively charged oxocarbenium ion-like intermediate. The piperidine ring of DNJ, with its protonated nitrogen atom at physiological pH, effectively mimics this high-energy transition state.[4][7]

-

High-Affinity Binding : This structural and electronic resemblance allows N-CP-DNJ to bind with high affinity to the enzyme's active site, forming a stable, non-covalent enzyme-inhibitor complex.

-

Substrate Occlusion : By occupying the active site, the inhibitor physically blocks the entry of the natural carbohydrate substrate (e.g., disaccharides or oligosaccharides), thereby preventing its hydrolysis into absorbable monosaccharides.[4]

The N-cyclohexylpropyl group plays a crucial role in modulating this interaction. Its size and hydrophobicity can lead to additional interactions with hydrophobic pockets within or adjacent to the enzyme's active site, potentially increasing binding affinity (potency) and influencing which specific glucosidases are most effectively inhibited (selectivity).[8][9] Studies with various N-alkylated DNJ analogs have demonstrated that lipophilicity can enhance cellular uptake and access to membrane-bound enzymes.[10]

Caption: Competitive inhibition of α-glucosidase by N-CP-DNJ.

Quantitative Analysis of Inhibitory Potency

The efficacy of a glucosidase inhibitor is quantified using key kinetic parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

-

IC₅₀ Value : This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a practical measure of potency, with lower values indicating a more potent inhibitor.[11]

-

Inhibition Constant (Kᵢ) : For competitive inhibitors, the Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of binding affinity that is independent of substrate concentration. A lower Kᵢ value signifies a tighter binding affinity between the inhibitor and the enzyme.[7]

While specific kinetic data for N-CP-DNJ is proprietary or requires direct experimental determination, the following table presents representative data for other DNJ derivatives to illustrate the profound effect of the N-substituent on inhibitory activity against α-glucosidase.

| Compound | N-Substituent | IC₅₀ (µM) | Inhibition Type | Reference |

| Acarbose (Standard) | (Complex Oligosaccharide) | 822.0 ± 1.5 | Competitive | [7] |

| 1-Deoxynojirimycin (DNJ) | -H | 222.4 ± 0.5 | Competitive | [7] |

| N-Butyl-DNJ (NB-DNJ) | -C₄H₉ | Varies by species | Competitive | [10] |

| N-Nonyl-DNJ (NN-DNJ) | -C₉H₁₉ | Varies by species | Competitive | [10] |

| Compound 40 | -(CH₂)₂-Ph | 160.5 ± 0.6 | Competitive | [7] |

| Compound 43 | -(CH₂)₅-Ph | 30.0 ± 0.6 | Competitive | [7] |

Data presented is for illustrative purposes to show structure-activity relationships. Absolute values can vary based on the specific enzyme source and assay conditions.

Experimental Protocols for Evaluation

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a robust and widely adopted colorimetric method for determining the inhibitory activity of compounds like N-CP-DNJ.[12][13]

Principle: The assay quantifies the activity of α-glucosidase by measuring the rate at which it hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This reaction releases p-nitrophenol (pNP), a chromophore that absorbs light at 405 nm and appears yellow under basic conditions.[13][14][15] The presence of an inhibitor reduces the amount of pNP formed, and the degree of inhibition can be calculated by comparing the absorbance to a control reaction without the inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.

-

Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003) in the phosphate buffer to a final concentration of 0.5 - 1.0 U/mL.[11][14]

-

Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.[15]

-

Inhibitor Stock Solution: Prepare a stock solution of N-CP-DNJ in a suitable solvent (e.g., DMSO or water). Create a dilution series to test a range of concentrations.

-

Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.[15]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 80 µL of the phosphate buffer.

-

Add 20 µL of the inhibitor solution at various concentrations (or solvent for the control).

-

Add 50 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15][16]

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for an additional 20 minutes.[12][17]

-

Reaction Termination: Add 50 µL of the 0.2 M Na₂CO₃ stop solution to each well.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the reaction with solvent instead of the inhibitor.

-

A_sample is the absorbance of the reaction with the inhibitor.[15]

-

The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Determination of Inhibition Kinetics

To confirm the mode of inhibition (e.g., competitive), a kinetic study is performed.

Methodology:

-

The in vitro assay described above is repeated, but with a key modification: for each fixed concentration of the inhibitor, the reaction is run across a range of different substrate (pNPG) concentrations.[16]

-

The initial reaction velocity (V) is determined for each combination of inhibitor and substrate concentration.

-

The data is plotted using a Lineweaver-Burk plot (1/V versus 1/[S]).

-

Interpretation:

-

Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax is unchanged), but will have different x-intercepts (-1/Km increases).[7]

-

Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged).

-

Uncompetitive Inhibition: The lines will be parallel.

-

Cellular Context: ER Glucosidases and Protein Folding

Beyond their role in digestion, α-glucosidases are critical components of the cellular machinery within the endoplasmic reticulum (ER). ER-resident α-glucosidases I and II are responsible for trimming glucose residues from newly synthesized N-linked glycoproteins, a crucial step in the quality control cycle of protein folding.[8]

-

Glycoprotein Folding: Proper trimming by glucosidases allows glycoproteins to interact with chaperones like calnexin and calreticulin, which facilitate their correct folding.[8]

-

Inhibition and Misfolding: Inhibition of these ER glucosidases by compounds like N-CP-DNJ prevents glucose trimming. This leads to the accumulation of misfolded glycoproteins.[8][18]

-

Cellular Response: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a stress response that aims to restore ER homeostasis. If the stress is prolonged, it can lead to ER-Associated Degradation (ERAD), where misfolded proteins are targeted for destruction by the proteasome.[18][19]

This mechanism is the basis for the antiviral activity of some DNJ analogs, which prevent the proper folding and maturation of viral envelope glycoproteins.[8] It also highlights the potential for these inhibitors to impact cellular processes far beyond carbohydrate digestion.

Caption: Impact of N-CP-DNJ on ER glycoprotein folding pathway.

Conclusion and Future Directions

This compound exemplifies the targeted chemical modification of a natural product scaffold to create a highly specific molecular probe and potential therapeutic agent. As a competitive inhibitor of α-glucosidases, its mechanism is well-understood, leveraging structural mimicry of the transition state to achieve potent enzyme blockade. The methodologies for its characterization are robust and accessible, allowing for detailed investigation of its kinetic properties and cellular effects. The addition of the N-cyclohexylpropyl group provides a key variable for tuning potency, selectivity, and pharmacokinetics, making N-CP-DNJ a valuable tool for researchers in diabetology, virology, and cell biology. Future investigations should focus on defining its precise selectivity profile against a panel of human glycosidases and evaluating its efficacy and safety in relevant cellular and in vivo models.

References

-

Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Available at: [Link]

-

Protocols.io. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. Available at: [Link]

-

Vélez, E., et al. (2015). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. Available at: [Link]

-

Jo, S. H., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. Available at: [Link]

-

Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. Available at: [Link]

-

Zhang, B., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

-

Khan, I., et al. (2024). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. National Institutes of Health. Available at: [Link]

-

Iannarelli, R., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]

-

Artola, M., et al. (2019). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. National Institutes of Health. Available at: [Link]

-

Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]

-

CORE. (2012). Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. Available at: [Link]

-

Wang, Y., et al. (2024). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. MDPI. Available at: [Link]

-

Ye, W., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers. Available at: [Link]

-

Fytlovich, S., et al. (2015). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed. Available at: [Link]

-

The Pharma Innovation Journal. (2024). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Available at: [Link]

-

Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. Available at: [Link]

-

Liu, C., et al. (2014). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung C. Available at: [Link]

-

Fagioli, C., et al. (2003). ER stress induces alternative nonproteasomal degradation of ER proteins but not of cytosolic ones. PubMed. Available at: [Link]

-

Iannarelli, R., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available at: [Link]

-

Ramappa, V. K., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. National Institutes of Health. Available at: [Link]

-

Ramappa, V. K., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. Available at: [Link]

Sources

- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files.sdiarticle5.com [files.sdiarticle5.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 17. Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning | MDPI [mdpi.com]

- 18. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ER stress induces alternative nonproteasomal degradation of ER proteins but not of cytosolic ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-Cyclohexylpropyl Deoxynojirimycin

An In-Depth Technical Guide to the Biological Activity of N-Cyclohexylpropyl Deoxynojirimycin

Authored by: A Senior Application Scientist

Abstract

This compound (N-CP-DNJ) is a synthetic iminosugar, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. As a derivative of 1-deoxynojirimycin (DNJ), N-CP-DNJ has been engineered to exhibit specific biological activities, primarily centered on the potent inhibition of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of a major class of lipids known as glycosphingolipids (GSLs). By modulating the production of GSLs, N-CP-DNJ and related compounds present significant therapeutic potential for a range of metabolic disorders, viral diseases, and other conditions linked to GSL dysregulation. This guide provides a detailed exploration of the mechanism of action, key biological activities, and essential experimental protocols for evaluating N-CP-DNJ, tailored for researchers and drug development professionals.

Introduction to Deoxynojirimycin and its N-Alkylated Derivatives

1-Deoxynojirimycin (DNJ) is a naturally occurring polyhydroxylated piperidine alkaloid, first isolated from the root bark of mulberry trees (Morus spp.) and later from microbial sources like Bacillus and Streptomyces species.[1][2] Structurally, DNJ is an analog of D-glucose, and this resemblance allows it to act as a competitive inhibitor of various carbohydrate-processing enzymes, most notably α-glucosidases.[3][4][5] This inhibitory action forms the basis for the clinical use of DNJ derivatives like Miglitol in the management of type 2 diabetes.[2][4]

The therapeutic utility of DNJ has been significantly expanded through synthetic modification, particularly by the addition of N-alkyl substituents to the piperidine ring. The nature of this N-substituent profoundly influences the compound's inhibitory potency and selectivity.[6] While shorter alkyl chains can enhance α-glucosidase inhibition, the introduction of more hydrophobic, long-chain substituents, such as the cyclohexylpropyl group in N-CP-DNJ, shifts the primary target to glucosylceramide synthase (GCS).[7][8] This targeted activity opens a distinct therapeutic avenue known as Substrate Reduction Therapy (SRT).

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary and most significant biological activity of N-CP-DNJ is the inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[9] GCS is an integral membrane protein that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[10] This crucial reaction involves the transfer of a glucose molecule from an activated donor, UDP-glucose, to the lipid ceramide, forming glucosylceramide (GlcCer).[11]

GlcCer serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides. These lipids are essential components of cellular membranes, playing critical roles in cell signaling, cell-to-cell recognition, and modulation of membrane protein function.

N-CP-DNJ, with its hydrophobic N-alkyl chain, acts as a potent inhibitor of GCS.[8] The iminosugar headgroup mimics the glucose substrate, while the hydrophobic tail likely interacts with the ceramide-binding site or the surrounding membrane environment, enhancing its inhibitory potency. By blocking GCS, N-CP-DNJ effectively reduces the cellular pool of GlcCer and, consequently, all downstream GSLs.[12][13] This mechanism does not significantly affect the levels of ceramide itself, thereby specifically targeting the GSL biosynthetic pathway.[12][14]

Biological Activities and Therapeutic Applications

The ability to modulate GSL biosynthesis gives N-CP-DNJ a broad spectrum of potential therapeutic applications.

Lysosomal Storage Disorders (LSDs)

The most established application for GCS inhibitors is in the treatment of certain LSDs, particularly Gaucher disease.[9][15] Gaucher disease is caused by a genetic deficiency in the lysosomal enzyme glucocerebrosidase (GBA1), which leads to the pathological accumulation of its substrate, GlcCer, in macrophages.[15] Substrate Reduction Therapy (SRT) with a GCS inhibitor aims to decrease the rate of GlcCer synthesis to a level that the patient's residual enzyme activity can manage.[10] The N-butyl derivative of DNJ, Miglustat (Zavesca®), is an approved SRT for type 1 Gaucher disease, validating GCS as a therapeutic target.[2][4] More potent and specific inhibitors like N-CP-DNJ are of high interest for improving efficacy and reducing off-target effects.

Insulin Resistance and Type 2 Diabetes

A growing body of evidence implicates ceramide metabolites, specifically GSLs, in the pathogenesis of obesity-linked insulin resistance.[12][14] Pharmacological inhibition of GCS has been shown to be a promising strategy to counteract this. In animal models of obesity and diabetes, treatment with potent GCS inhibitors significantly improved insulin sensitivity, normalized blood glucose levels, and enhanced glucose tolerance.[12][14] These beneficial metabolic effects were achieved by reducing tissue GSL concentrations without altering ceramide levels, suggesting that GSLs, rather than ceramide itself, may be key mediators of lipotoxicity-induced insulin resistance.[12]

Antiviral Activity

Many N-alkylated DNJ derivatives exhibit broad-spectrum antiviral activity. This is often attributed to the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for the proper folding of viral envelope glycoproteins.[7][16] However, GCS inhibition presents a separate and complementary antiviral mechanism.[13] The biosynthesis of GSLs is crucial for the replication cycle of various viruses, including SARS-CoV-2 and influenza.[13] By depleting cellular GSLs, GCS inhibitors can effectively block viral replication, making them attractive candidates for host-targeted antiviral therapies.[13]

Quantitative Data: Inhibitory Potency of N-Alkylated DNJ Derivatives

The efficacy of DNJ derivatives is highly dependent on the structure of the N-alkyl substituent. The table below summarizes the inhibitory concentrations (IC₅₀) for several representative compounds against key enzymes, illustrating the shift in selectivity with increasing hydrophobicity of the side chain.

| Compound | N-Substituent | Target Enzyme | IC₅₀ Value | Reference(s) |

| 1-Deoxynojirimycin (DNJ) | None | α-Glucosidase | ~0.65 mM | [17] |

| Miglitol | N-hydroxyethyl | α-Glucosidase | - (Clinically used) | [4] |

| Miglustat (N-Butyl-DNJ) | Butyl | Glucosylceramide Synthase | ~50 µM | [8] |

| α-Glucosidase | ~515 µM | [6] | ||

| N-Nonyl-DNJ | Nonyl | Glucosylceramide Synthase | Potent Inhibitor | [18] |

| α-Glucosidase | 0.42 µM | [6] | ||

| AMP-DNM | (5'-adamantane-1'-yl-methoxy)-pentyl | Glucosylceramide Synthase | ~150-220 nM | [12] |

| Non-lysosomal Glucosylceramidase | ~2 nM | [8] |

Key Experimental Protocols

Validating the biological activity of N-CP-DNJ requires robust in vitro and cell-based assays. The following protocols provide a framework for these essential experiments.

Protocol: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to determine the IC₅₀ of an inhibitor against GCS.[10]

Principle: The assay measures the transfer of glucose from UDP-glucose to a fluorescently-labeled ceramide analog (e.g., NBD-C6-ceramide). The product, fluorescent GlcCer, is separated from the unreacted substrate, and its fluorescence is quantified.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of microsomal fraction containing GCS, fluorescent ceramide substrate, UDP-glucose, and serial dilutions of N-CP-DNJ.

-

Reaction Incubation: In a 96-well plate, combine the GCS enzyme preparation, assay buffer, and varying concentrations of N-CP-DNJ (or vehicle control).

-

Initiate Reaction: Add the fluorescent ceramide and UDP-glucose to start the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & Extraction: Terminate the reaction by adding a chloroform/methanol mixture. Vortex to extract the lipids into the organic phase.

-

Phase Separation: Centrifuge the plate to separate the aqueous and organic phases.

-

Analysis: Transfer the organic phase (containing fluorescent ceramide and GlcCer) to a new plate and evaporate the solvent. Reconstitute in a suitable solvent.

-

Quantification: Separate the product (NBD-GlcCer) from the substrate (NBD-ceramide) using normal-phase HPLC and quantify using a fluorescence detector.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Assay for GSL Biosynthesis Inhibition

This protocol assesses the ability of N-CP-DNJ to inhibit GSL synthesis in a physiologically relevant cellular context.

Principle: Cultured cells are treated with the inhibitor. Cellular lipids are then extracted, and the levels of specific GSLs (e.g., GlcCer, GM3) are quantified and compared to untreated controls.

Methodology:

-

Cell Culture: Plate cells (e.g., HL60, HepG2, or patient-derived fibroblasts) in culture dishes and grow to sub-confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of N-CP-DNJ for an extended period (e.g., 16-72 hours) to allow for GSL turnover.[7][12] Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, wash the cells with PBS, detach them (e.g., by scraping), and pellet by centrifugation.

-

Lipid Extraction: Extract total lipids from the cell pellet using a chloroform:methanol:water solvent system.[7]

-

Lipid Analysis:

-

HPTLC Method: Spot the lipid extracts onto a High-Performance Thin-Layer Chromatography (HPTLC) plate. Develop the plate in a suitable solvent system to separate different lipid classes. Visualize GSL bands using a specific stain (e.g., orcinol for sugars) and quantify by densitometry.

-

LC-MS/MS Method: For more precise quantification, analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the identification and quantification of individual GSL species.

-

-

Data Normalization & Analysis: Normalize GSL levels to a cellular protein or total phosphate measurement. Calculate the percentage reduction in GSL levels compared to the control to determine the cellular efficacy (EC₅₀) of N-CP-DNJ.

Conclusion

This compound stands as a potent and specific modulator of cellular glycosphingolipid metabolism through its targeted inhibition of glucosylceramide synthase. This mechanism provides a powerful tool for both basic research into the myriad functions of GSLs and for the development of novel therapeutics. The demonstrated potential in treating lysosomal storage disorders, metabolic diseases like type 2 diabetes, and viral infections underscores the importance of continued investigation into N-CP-DNJ and related GCS inhibitors. The experimental frameworks provided herein offer a validated approach for researchers to accurately characterize the activity and therapeutic promise of this important class of molecules.

References

-

Aerts, J. M. F. G., et al. (2003). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. Diabetes, 52(7), 1741–1750. Available from: [Link]

-

MDPI. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. Available from: [Link]

-

National Institutes of Health (NIH). (2003). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. PMC. Available from: [Link]

-

BioWorld. (2004). New glucosylceramide synthase inhibitors identified at Oxford Glycosciences. BioWorld. Available from: [Link]

-

ResearchGate. (2023). A DNJ derivatives with a hydroxyl cyclohexyl group at the N-side chain... ResearchGate. Available from: [Link]

-

National Institutes of Health (NIH). (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. PMC. Available from: [Link]

-

ACS Publications. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. Available from: [Link]

-

Portland Press. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. Available from: [Link]

-

ResearchGate. (2020). The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. Available from: [Link]

-

Semantic Scholar. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Semantic Scholar. Available from: [Link]

-

National Institutes of Health (NIH). (2009). 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines. PMC. Available from: [Link]

-

ResearchGate. (2007). The Glucosylceramide Synthase Inhibitor N-(5-Adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin Induces Sterol Regulatory Element-Binding Protein-Regulated Gene Expression and Cholesterol Synthesis in HepG2 Cells. ResearchGate. Available from: [Link]

-

The Pharma Innovation. (2024). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. The Pharma Innovation Journal. Available from: [Link]

-

MDPI. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available from: [Link]

-

National Institutes of Health (NIH). (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC. Available from: [Link]

-

CORE. (2010). Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. CORE. Available from: [Link]

-

ResearchGate. (2017). Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. Available from: [Link]

-

PubMed. (2011). Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells. National Institutes of Health. Available from: [Link]

-

National Institutes of Health (NIH). (2025). Ameliorative Hypoglycemic Effect of 1-DNJ via Structural Derivatization Followed by Assembly Into Selenized Nanovesicles. PMC. Available from: [Link]

-

Wiley Online Library. (2017). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. Chemistry – A European Journal. Available from: [Link]

-

PubMed. (2006). Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. National Institutes of Health. Available from: [Link]

-

Radboud University Repository. (2006). α-1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. Radboud Repository. Available from: [Link]

-

National Institutes of Health (NIH). (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. PMC. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PMC. Available from: [Link]

-

PubMed. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. National Institutes of Health. Available from: [Link]

-

PubMed Central (PMC). (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. National Institutes of Health. Available from: [Link]

-

MDPI. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. Available from: [Link]

-

PubMed. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. National Institutes of Health. Available from: [Link]

-

De Gruyter. (2015). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung C. Available from: [Link]

-

ResearchGate. (2006). α-1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. ResearchGate. Available from: [Link]

-

PURE. (2025). Effects of 1-Deoxynojirimycin on glycemic control: A systematic review and meta-analysis. Elsevier. Available from: [Link]

-

ResearchGate. (1993). Disposition Kinetics and Bioavailability of the Glucosidase Inhibitor N-Benzyl-1-deoxynojirimycin After Various Routes of Administration in Mice. ResearchGate. Available from: [Link]

-

Semantic Scholar. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Semantic Scholar. Available from: [Link]

-

PubMed. (2018). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. National Institutes of Health. Available from: [Link]

-

R Discovery. (2024). Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies. R Discovery. Available from: [Link]

-

PubMed. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. National Institutes of Health. Available from: [Link]

Sources

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.sdiarticle5.com [files.sdiarticle5.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. | BioWorld [bioworld.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Inhibition Profile and Kinetics of N-Cyclohexylpropyl-deoxynojirimycin

Executive Summary

N-Cyclohexylpropyl-deoxynojirimycin (N-CP-DNJ) is a synthetic iminosugar, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[1] This structural modification is pivotal to its biological activity. This guide provides a comprehensive overview of the enzymatic inhibition profile and kinetics of N-CP-DNJ and related N-alkylated deoxynojirimycin derivatives. We will delve into its primary mechanism of action, its principal enzyme targets, and the kinetic parameters that define its inhibitory potency. Furthermore, this document furnishes detailed, field-proven protocols for conducting in vitro enzyme inhibition assays and subsequent data analysis, designed to equip researchers and drug development professionals with the necessary tools to investigate this class of compounds.

Introduction to N-Alkylated Deoxynojirimycin Analogs

The Iminosugar Class: A Foundation of Glycobiology Modulation

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid originally isolated from mulberry trees.[1] At physiological pH, the nitrogen atom within the ring becomes protonated, allowing the molecule to mimic the positively charged oxocarbenium ion—a key transition state in the enzymatic hydrolysis of glycosidic bonds.[1] This mimicry makes DNJ and its analogs potent competitive inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate digestion and glycoprotein processing.[1][2]

N-Alkylation: A Strategy for Potency and Selectivity

While DNJ is a powerful inhibitor, its therapeutic potential can be limited by high water solubility and modest bioavailability.[1] The strategic addition of an alkyl or substituted alkyl group to the piperidine nitrogen, a process known as N-alkylation, has proven to be a highly effective method to modulate the compound's potency, selectivity, and pharmacokinetic properties.[1][3] The length and structure of the N-alkyl chain can significantly alter the inhibitor's affinity for different enzymes.[3][4] This is exemplified by two clinically approved drugs: Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher disease, a glycosphingolipid storage disorder.[1][5]

Core Mechanism of Action

Competitive Inhibition of Glycosidases

The primary mechanism of action for N-alkylated DNJ derivatives is competitive inhibition.[1][3][6] The iminosugar ring structure allows the molecule to enter and bind to the active site of a glycosidase, effectively blocking the natural carbohydrate substrate from binding.[3][6] The protonated nitrogen atom mimics the charge of the oxocarbenium ion transition state that forms during glycosidic bond hydrolysis.[1][3][6] By stabilizing this transition state-like conformation within the active site, the inhibitor forms a stable, reversible complex with the enzyme, preventing the catalytic cycle from proceeding.

Targeting Glycosphingolipid Biosynthesis

A key therapeutic application of certain N-alkylated DNJ compounds, including N-butyl-DNJ (Miglustat), is the inhibition of ceramide-specific glucosyltransferase (also known as glucosylceramide synthase or GCS).[4][7] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[7][8] By inhibiting this enzyme, these compounds reduce the overall rate of GSL production. This approach, known as Substrate Reduction Therapy (SRT), is a cornerstone for treating GSL storage disorders like Gaucher disease, where a deficiency in a catabolic enzyme leads to the harmful accumulation of these lipids.[7][9][10] The therapeutic goal is to balance the rate of GSL biosynthesis with the impaired rate of its breakdown.[9]

Enzyme Inhibition Profile and Kinetic Data

The inhibitory profile of N-alkylated DNJ derivatives is highly dependent on the nature of the N-substituent. While the core DNJ structure confers affinity for α-glucosidases, the addition of hydrophobic alkyl chains can shift the selectivity towards enzymes like GCS.

Primary Enzymatic Targets

-

Glucosylceramide Synthase (GCS, EC 2.4.1.80): This is a primary target for N-alkylated DNJs with shorter to medium-length chains, such as N-butyl-DNJ. Inhibition of GCS forms the basis of SRT for diseases like Gaucher and Niemann-Pick type C.[5][9][11]

-

α-Glucosidases (e.g., Sucrase, Maltase, Glucosidase I & II): The DNJ scaffold itself is a potent inhibitor of these enzymes.[1][2] This activity is responsible for the anti-hyperglycemic effects seen with compounds like Miglitol, which delay carbohydrate digestion in the intestine.[1][2] N-alkylation can modulate this activity, with different chain lengths showing varying degrees of selectivity for ER-resident glucosidases involved in glycoprotein folding versus intestinal digestive glucosidases.[4][12]

Kinetic Parameters: A Summary

The potency of an inhibitor is quantified by parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). The Ki is a more fundamental measure of binding affinity for competitive inhibitors.

| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Reference |

| N-Butyl-DNJ (Miglustat) | Glucosylceramide Synthase | Not Specified | 5–50 | Not Specified | [7][13] |

| N-Nonyl-DNJ | α-Glucosidase (acid) | Not Specified | 0.42 | Not Specified | [14] |

| N-Nonyl-DNJ | α-1,6-Glucosidase | Not Specified | 8.4 | Not Specified | [14] |

| N-Nonyl-DNJ | Glucosylceramide Synthase | Not Specified | 4 | Not Specified | [14] |

| Novel DNJ Derivative 43 | α-Glucosidase (yeast) | Competitive | 30.0 ± 0.6 | 10 | [3][6][15] |

| Novel DNJ Derivative 40 | α-Glucosidase (yeast) | Competitive | Not Specified | 52 | [3][6][15] |

| Novel DNJ Derivative 34 * | α-Glucosidase (yeast) | Competitive | 417.0 ± 0.14 | 150 | [3][6][15] |

Note: Compounds 43, 40, and 34 are novel N-alkyl-DNJ derivatives with complex backbones synthesized and evaluated in the cited study.[3][6][15] This demonstrates the principle that modifying the N-alkyl chain can yield highly potent inhibitors.

Experimental Protocols for Kinetic Analysis

The following section provides a generalized, yet detailed, protocol for determining the inhibitory kinetics of a compound like N-CP-DNJ against its primary target, Glucosylceramide Synthase (GCS).

Workflow for In Vitro GCS Inhibition Assay

This workflow outlines the critical steps from reagent preparation to data acquisition for determining the IC50 of a test inhibitor against GCS.

Caption: Workflow for GCS enzymatic inhibition assay.

Detailed Protocol: GCS Inhibition Assay

Disclaimer: This is a representative protocol. Specific concentrations, volumes, and incubation times should be optimized based on the enzyme source, substrate Km, and detection method.

Materials:

-